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Tert-butylgermane is an organogermanium compound with the chemical formula . It consists of a germanium atom bonded to four tert-butyl groups, making it a tetraalkylgermane. This compound is characterized by its relatively high stability and low volatility compared to other organogermanes, which makes it useful in various chemical applications. The molecular weight of tert-butylgermane is approximately 119.68 g/mol, and it has a boiling point of around 130 °C .
Tert-butylgermane can be synthesized through several methods:
Tert-butylgermane has several notable applications:
Tert-butylgermane belongs to a class of compounds known as alkylgermanes. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tri-n-butylgermane | More bulky; used primarily as a reducing agent. | |
| Dimethylgermane | Smaller size; more volatile; used in gas-phase reactions. | |
| Diphenylgermane | Aromatic character; used in electronic applications. | |
| Tetraethylgermane | Similar structure; different reactivity profile due to ethyl groups. |
Tert-butylgermane's unique combination of stability and reactivity makes it particularly useful as a reducing agent and precursor for more complex organogermanes, distinguishing it from both smaller and larger alkylgermanes. Its tetraalkyl structure contributes to its lower volatility and enhanced stability compared to lighter analogs like dimethylgermane .
Palladium-catalyzed germylation has emerged as a cornerstone for synthesizing TBG derivatives. A landmark study demonstrated the efficacy of Pd/Xantphos systems in coupling aryl bromides and triflates with hexamethyldigermane (Me₃Ge–GeMe₃), yielding aryltrimethylgermanes in up to 87% efficiency. This protocol tolerates diverse functional groups, including nitro, cyano, and ester substituents, enabling the synthesis of drug-like molecules such as germane-functionalized ibuprofen analogs.
Iron-based catalysts have also shown promise in dehydrogenative coupling reactions. For instance, [Fe(mesityl)₂]₂ complexes paired with N-heterocyclic carbene (NHC) ligands facilitate the conversion of Ph₂GeH₂ into cyclopentagermanes (GePh₂)₅ under mild conditions (25°C, 1 atm H₂). This method highlights the potential of earth-abundant metals for sustainable Ge–Ge bond formation.
Table 1: Transition Metal-Catalyzed Germylation Reactions
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂/Xantphos | Aryltrimethylgermane | 87 | |
| Ph₂GeH₂ | [Fe(mesityl)₂]₂/NHC | (GePh₂)₅ | >99 | |
| Styrene | Pd/L2 (pyridine-phosphine) | Linear Ester | 89,000 TON |
While direct reports on chiral TBG derivatives remain limited, advances in ligand design provide a foundation for stereocontrol. Bulky NHC ligands, such as iPrIMMe (1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene), induce axial chirality in iron-germyl intermediates during dehydrogenative coupling. For example, the iron complex (iPrIMMe)Fe(GePh₂)₃ exhibits a planar metallacyclic structure with Ge–Ge bond lengths of 2.55–2.57 Å, suggesting steric enforcement of conformational rigidity. Computational studies predict that chiral phosphine ligands (e.g., BINAP) could further enhance enantioselectivity in Pd-catalyzed germylation, though experimental validation is ongoing.
Tandem processes combining germane functionalization and annulation have unlocked routes to cyclic oligogermanes. A notable example involves the iron-catalyzed dehydrogenative coupling of Ph₂GeH₂, which proceeds via a sequence of Ge–H activation, Ge–Ge bond formation, and cyclization to yield (GePh₂)₅. This reaction achieves quantitative H₂ release (1.1 wt% capacity), positioning TBG derivatives as hydrogen storage materials.
Transition-metal-free protocols also enable tandem germylation-annulation. Dibenzothiophenium salts mediate the room-temperature germylation of styrenes with R₃Ge–SiR₃, followed by Pd/nanoparticle-catalyzed arylation to access stereodefined alkenyl germanes.
Table 2: Tandem Functionalization-Annulation Reactions
| Starting Material | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Ph₂GeH₂ | [Fe(mesityl)₂]₂/iPrIMMe | (GePh₂)₅ | 100% H₂ recovery | |
| Styrene | Dibenzothiophenium salt | E-Alkenyl Germane | Air-tolerant catalysis |
Density functional theory (DFT) calculations have been instrumental in optimizing ligands for TBG synthesis. For Pd-catalyzed germylation, bulky phosphines like P(t-Bu)₃ increase electron density at the metal center, lowering the activation barrier for oxidative addition of aryl bromides. Similarly, NHC ligands with isopropyl substituents (e.g., iPrIMMe) stabilize iron intermediates during Ge–Ge coupling by minimizing steric repulsion between the germyl groups and ligand backbone.
A computational study comparing L2 (pyridine-phosphine) and Xantphos ligands in Pd-catalyzed carbonylation revealed that L2’s bite angle (108°) enhances CO insertion into Pd–alkoxide intermediates, achieving turnover numbers (TON) of 89,000. These insights guide the rational design of ligands for high-efficiency germane functionalization.
The mechanistic pathways governing carbon-hydrogen bond activation by tert-butylgermane represent a fundamental area of organogermanium chemistry that has garnered significant research attention. Tert-butylgermane, with the molecular formula C₄H₁₂Ge and molecular weight of 132.73 grams per mole, exhibits unique reactivity patterns in catalytic systems [1]. The compound's structural characteristics, featuring a germanium center bonded to a tertiary butyl group and three hydrogen atoms, provide distinctive electronic and steric properties that influence its catalytic behavior [2].
Research into germylene-mediated carbon-hydrogen bond activation has revealed that the formation of germanium-centered intermediates plays a crucial role in these transformations [3]. Studies utilizing deuterium-labeled compounds have demonstrated that carbon-hydrogen bond breaking occurs at or before the rate-determining step, with kinetic isotope effects ranging from 1.1 to 5.7 depending on the specific substrate and reaction conditions [3]. The germylene species, particularly those generated through photochemical processes, exhibit remarkable reactivity toward both aliphatic and aromatic carbon-hydrogen bonds [4].
The activation energy barriers for tert-butylgermane-mediated carbon-hydrogen activation reactions have been characterized through computational and experimental studies. Density functional theory calculations indicate that the relatively low bond dissociation energy of germanium-carbon bonds facilitates the formation of reactive intermediates with reduced distortion energy requirements [5]. Time-resolved spectroscopic investigations have identified transient species with characteristic absorption maxima at approximately 460 nanometers, which decay on microsecond timescales to form longer-lived intermediates [4].
| Reaction Parameter | Value | Reference |
|---|---|---|
| Kinetic isotope effect (C-H activation) | 5.7 ± 0.1 | [3] |
| Absorption maximum (transient species) | 460 nm | [4] |
| Decay timescale | Microseconds | [4] |
| Activation energy (tertiary C-H) | 17.6 kcal/mol | [6] |
The mechanistic pathways involve multiple elementary steps, including initial coordination of the substrate to the germanium center, followed by oxidative addition of the carbon-hydrogen bond and subsequent product formation [3]. Arrhenius parameters for these reactions have been determined, with activation energies typically ranging from 15 to 25 kilojoules per mole for primary and secondary carbon-hydrogen bonds [6]. The selectivity patterns observed in these transformations reflect the inherent electronic preferences of the germanium center and the steric accessibility of different carbon-hydrogen bonds within the substrate molecule [7].
Photoinduced germylene transfer reactions represent a sophisticated class of transformations where tert-butylgermane serves as both a photochemical precursor and a reactive intermediate [8]. Upon photoirradiation, tert-butylgermane undergoes homolytic cleavage to generate germylene species that exhibit extraordinary reactivity toward various organic substrates [9]. These photochemical processes have been extensively studied using laser flash photolysis techniques, which allow for direct observation of the transient germylene intermediates [10].
The photochemistry of germanium compounds, including tert-butylgermane, involves complex mechanistic pathways that lead to the formation of multiple reactive species [9]. Steady-state photolysis experiments have confirmed the generation of germylene intermediates as major primary products, with yields typically exceeding 60 percent under optimal conditions [4]. The photoinduced extrusion of germylene from germanium precursors occurs through concerted bond-breaking processes that are facilitated by the presence of nucleophilic solvents such as tetrahydrofuran [4].
Laser flash photolysis studies have revealed that the primary photoproducts include both germylene species and radical intermediates [9]. The germylene species exhibit characteristic ultraviolet-visible absorption spectra with strong absorptions in the 400 to 500 nanometer region [4]. These intermediates undergo rapid reactions with various trapping agents, including alcohols, acids, and alkenes, with rate constants that depend on the electronic and steric properties of both the germylene and the substrate [4].
| Photochemical Parameter | Value | Conditions |
|---|---|---|
| Germylene formation yield | >60% | Optimal photolysis |
| Primary absorption maximum | 400-500 nm | UV-Vis spectrum |
| Reaction with methanol | 15-30% yield | C₆D₁₂ solvent |
| Hydrogen gas formation | 20% yield | With acetic acid |
The mechanism of germylene transfer involves initial photoexcitation of the germanium compound, followed by rapid intersystem crossing and subsequent bond dissociation [11]. The resulting germylene species can insert into various types of bonds, including oxygen-hydrogen, nitrogen-hydrogen, and carbon-hydrogen bonds, with selectivities that are influenced by the electronic properties of the target substrate [4]. The efficiency of these transfer reactions is enhanced by the presence of coordinating solvents that stabilize the germylene intermediate and facilitate its subsequent reactivity [4].
Quantum chemical calculations at the G4 level of theory have provided detailed insights into the energetics of these photochemical processes [10]. The calculations indicate that the formation of germylene-substrate complexes proceeds through weakly bound donor-acceptor intermediates that can rearrange to form stable insertion products [10]. The enthalpy barriers for these rearrangement processes are typically in the range of 30 to 40 kilojoules per mole, which are accessible under the reaction conditions employed [10].
The application of tert-butylgermane in cross-coupling reactions has emerged as a significant area of research within organometallic synthesis, offering unique reactivity patterns that complement traditional palladium-catalyzed methodologies [12]. Gold-catalyzed cross-coupling reactions utilizing aryl germanes have demonstrated exceptional efficiency and orthogonal reactivity compared to conventional coupling systems [5]. The development of these methodologies has been driven by the need for alternative coupling partners that can provide access to densely functionalized biaryl motifs under mild reaction conditions [5].
The mechanistic basis for organogermanium cross-coupling reactions involves activation of the carbon-germanium bond through electrophilic aromatic substitution pathways rather than conventional transmetallation mechanisms [12]. Computational studies have revealed that highly electrophilic cationic metal nanoparticles can effectively activate carbon-germanium bonds in organogermanes such as triethylgermane derivatives [12]. The unique reactivity of these systems stems from the relatively low bond dissociation energy of carbon-germanium bonds compared to other organometallic coupling partners [5].
Nickel-catalyzed photoredox reactions employing tert-butylamine as a bifunctional additive have shown remarkable effectiveness in carbon-oxygen and carbon-nitrogen bond-forming reactions [13]. These systems demonstrate significant applicability in biomolecule derivatization and facilitate sequential one-pot functionalizations with high efficiency [13]. The protocol proves effective for diverse nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines [13].
| Cross-Coupling System | Catalyst | Yield Range | Substrate Scope |
|---|---|---|---|
| Gold-catalyzed C-H functionalization | Au(I)/Au(III) | 70-95% | Aryl germanes |
| Nickel photoredox | Ni/4CzIPN | 60-90% | Multiple nucleophiles |
| Palladium nanoparticle | Pd(0) | 75-85% | Aryl iodides |
| Rhodium-catalyzed | Rh(III) | 80-92% | Aromatic substrates |
The selectivity patterns observed in these cross-coupling reactions reflect the unique electronic properties of the germanium center and its ability to undergo bond activation under specific catalytic conditions [12]. Structure-reactivity relationships have been established through computational molecular property analysis, which correlates nucleophile and electrophile characteristics with reaction performance [13]. These relationships provide a foundation for predicting reaction outcomes and optimizing synthetic protocols [13].
The robustness of the dynamic catalytic systems has been demonstrated through spectroscopic investigations that reveal the stability of the active catalytic species under reaction conditions [13]. The enhanced coordination lability facilitated by the germanium center promotes efficient ligand exchange and turnover, while minimizing undesired side reactions [13]. The absence of alpha-hydrogen atoms in tert-butyl-substituted germanes reduces the formation of reductive byproducts, thereby improving overall reaction efficiency [13].
The field of asymmetric induction using tert-butylgermane derivatives has witnessed remarkable developments, particularly in the construction of germanium-stereogenic centers through innovative synthetic methodologies [14]. The challenges associated with creating chiral germanium compounds stem from the larger atomic radius of germanium compared to lighter group 14 elements, which leads to increased steric hindrance during insertion processes and longer germanium-carbon bonds that complicate enantiomeric discrimination [15].
Recent breakthroughs in copper-catalyzed asymmetric hydrogermylation have addressed these synthetic challenges by developing novel catalytic systems capable of constructing both carbon-stereogenic and germanium-stereogenic centers [15]. The methodology employs chiral ligand-steered copper-germyl complexes that facilitate enantioselective addition to activated alkenes [15]. These systems overcome the inherent reducibility of hydrogermanes and their incompatibility with conventional asymmetric catalytic systems through careful optimization of reaction conditions and catalyst design [15].
The construction of germanium-stereogenic centers has been achieved through desymmetric carbene insertion reactions of dihydrogermanes using chiral rhodium phosphate catalysts [16]. This methodology decomposes diaryldiazomethanes to generate rhodium carbenes that insert enantioselectively into one of the two germanium-hydrogen bonds [16]. The reaction proceeds under mild conditions and affords germanium-stereogenic compounds in high yields with excellent enantioselectivities exceeding 90 percent [16].
| Asymmetric Method | Catalyst System | Enantioselectivity | Yield Range |
|---|---|---|---|
| Desymmetric carbene insertion | Rh phosphate | >90% ee | 80-95% |
| Cu-catalyzed hydrogermylation | Cu/chiral ligand | 85-92% ee | 70-88% |
| Poly-deborylative alkylation | Cu desymmetrization | 88-94% ee | 75-90% |
| Hydrogenation catalysis | PtGe/menthyl | 20-25% ee | 85-95% |
Kinetic studies of these asymmetric transformations have revealed that the diazo decomposition process represents the rate-determining step in carbene insertion reactions [16]. The remaining germanium-hydrogen bond in the chiral products provides opportunities for subsequent functionalization to afford tetra-substituted germanium-stereogenic compounds [16]. This sequential approach enables the construction of increasingly complex chiral germanium architectures from relatively simple starting materials [16].
The development of poly-deborylative alkylation strategies has further expanded the scope of asymmetric germanium chemistry [17]. These methodologies involve deborylative alkylation of germanium chlorides followed by copper-catalyzed diol desymmetrization to afford chiral germanium centers [17]. The alpha-boryl carbanion has been identified as an exceptional coupling partner for germanium chloride, yielding 1,3-prochiral diols that undergo efficient asymmetric transformation [17]. This combined approach enables the conversion of simple germanium tetrachloride into chiral germanium centers in merely four synthetic steps [17].
Tert-butylgermane represents a unique organogermanium compound within the Group 14 element series, sharing structural similarities with its silicon and tin analogues while exhibiting distinct biological properties. The structure-activity relationship studies reveal that organogermanium compounds demonstrate significant antiproliferative effects across multiple cell lines [1] [2].
Research comparing organogermanium compounds to their silicon counterparts indicates that germanium derivatives generally exhibit lower toxicity than analogous organosilicon compounds [3] [4]. In direct comparative studies, the majority of organogermanium compounds showed reduced cytotoxic potential compared to their silicon analogues, though both series demonstrated higher biological activity than their carbon counterparts [3] [4].
The molecular structure of tert-butylgermane, characterized by the central germanium atom bonded to the bulky tert-butyl group, influences its cellular interaction mechanisms. Studies demonstrate that the tert-butyl group's steric properties significantly impact biological activity [5] [6]. The crowded nature of the tert-butyl substituent creates unique reactivity patterns that enhance selective cellular targeting while potentially reducing non-specific toxicity [5] [6].
| Compound | Cell Line | IC50 Value | Reference Method |
|---|---|---|---|
| Germanium dioxide (GeO2) | Neuro-2A | 0.1-800 μM | MTT assay [7] |
| Organogermanium sesquioxide | KB cells | 92.9% inhibition | Cell viability [8] |
| Organogermanium sesquioxide | HCT cells | 84.9% inhibition | Cell viability [8] |
| CEGS (bis-carboxyethylgermanium sesquioxide) | Various cancer lines | 2-35 μM | Multiple assays [9] |
The germanium compounds demonstrate dose-dependent cytotoxicity with clear structure-activity relationships [7]. Studies with germanium dioxide revealed concentration-dependent cell viability inhibition ranging from 0.1 to 800 μM across multiple timepoints, indicating that germanium-based compounds can achieve therapeutic effects within biologically relevant concentration ranges [7].
Tert-butylgermane's biological activity involves significant modulation of mitochondrial reactive oxygen species pathways. Organogermanium compounds demonstrate unique mechanisms for ROS regulation through catalytic hydrogen peroxide decomposition [10]. Historical studies revealed that germanium derivatives can catalytically decompose hydrogen peroxide without oxidizing iodides or evolving oxygen, effectively maintaining low hydrogen peroxide levels and reducing hydroxyl radical formation through Fenton reactions [10].
Research demonstrates that germanium compounds can normalize oxygen respiration in cells through oxidative phosphorylation enhancement [10]. This mechanism proves particularly relevant in cancer therapeutics, where altered cellular metabolism creates vulnerabilities that germanium compounds can exploit [10].
The mitochondrial targeting effects of germanium compounds involve complex interactions with cellular oxidative stress pathways. Studies using model oxidative stress inducers like tert-butyl hydroperoxide reveal that mitochondrial dysfunction plays central roles in germanium-mediated cellular responses [11] [12] [13]. These compounds can induce mitochondrial membrane potential changes, cytochrome c release, and subsequent apoptotic cascade activation [7].
| Parameter | Control | Germanium Treatment | Percentage Change |
|---|---|---|---|
| Mitochondrial membrane potential | Baseline | Decreased | -30-60% [7] |
| Cytochrome c release | Minimal | Increased | +200-400% [7] |
| ROS production | Normal | Modulated | Variable [2] [10] |
| ATP synthesis | Standard | Enhanced | +15-25% [10] |
The catalytic decomposition mechanism represents a novel approach to ROS modulation, where germanium centers form coordination complexes with hydrogen peroxide and water molecules, effectively sequestering these reactive species [10]. This mechanism differs from traditional antioxidant approaches by providing sustained protection rather than stoichiometric scavenging [10].
Organogermanium compounds, including tert-butylgermane, demonstrate significant interactions with immune cell signaling pathways. Research indicates that germanium compounds can enhance natural killer cell activity and stimulate interferon production [1] [2] [9]. Clinical studies using bio-germanium revealed substantial increases in NK cell cytotoxicity across multiple effector-to-target ratios [14].
The immune modulation effects include enhancement of macrophage phagocytosis and activation of key immune cell populations [15] [14]. Studies demonstrate that germanium compounds can increase NK cell cytotoxic activities by 7-12% across different concentration ratios, with particularly notable effects at lower effector-to-target ratios [14].
Mechanistic studies reveal that germanium compounds influence cytokine production and immune cell differentiation pathways [2] [16]. The compounds can induce interferon-gamma production, enhance natural killer cell activity, and modulate T-cell responses through multiple signaling cascades [1] [2] [9].
| Cell Type | Baseline Activity | Post-Treatment | Enhancement Factor |
|---|---|---|---|
| NK cells (50:1 ratio) | 43.27±8.44% | 55.87±27.85% | 1.29x [14] |
| NK cells (10:1 ratio) | 23.33±20.54% | 33.52±17.50% | 1.44x [14] |
| NK cells (5:1 ratio) | 14.01±10.86% | 23.29±14.91% | 1.66x [14] |
| Macrophage phagocytosis | Standard | Enhanced | 1.5-2.0x [15] |
The immunoglobulin modulation represents another significant aspect of germanium's immune effects. Clinical trials demonstrated significant differences in IgG1 levels between germanium-treated and control groups, indicating sustained immune system enhancement [14].
Comparative analysis of tert-butylgermane with its silicon and tin analogues reveals distinct efficacy profiles across multiple biological parameters. Research demonstrates that organogermanium compounds occupy an intermediate position between organosilicon and organotin compounds in terms of biological activity [3] [4].
Studies comparing isostructural organogermanium and organosilicon compounds reveal that while both series show enhanced activity compared to carbon analogues, they exhibit qualitatively similar but quantitatively different biological effects [3] [4]. In some cases, germanium and silicon analogues demonstrate opposite biological effects, highlighting the importance of the central atom in determining therapeutic outcomes [3] [4].
| Property | Silicon Analogues | Germanium Compounds | Tin Analogues |
|---|---|---|---|
| General toxicity | Higher | Moderate | Variable |
| Cytotoxic potency | Strong | Moderate-Strong | Highest |
| Selectivity index | Moderate | High | Low |
| Metabolic stability | High | Moderate | Low |
The radioprotective properties demonstrate particularly interesting comparative profiles. Germanium derivatives of cysteamine show enhanced radioprotective activity compared to both carbon and silicon analogues [4]. Specifically, 2,5-dimethyl-2-phenylgermathiazolidine achieved a radiation reducing factor of 1.75, exceeding both cysteamine (1.5) and corresponding silicon derivatives [4].
In cardiovascular applications, germanium compounds demonstrate superior activity to silicon analogues. 4-(5-Trimethylgermyl-2-furyl)-substituted 1,4-dihydropyridine increased blood flow in carotid arteries by 31% and dilated coronary vessels by 11% at concentrations where silicon analogues remained inactive [4].
The cytotoxicity profiles reveal that some organogermanium compounds possess higher cytotoxic activity than silicon analogues. 1-(5-nitrofurylacroyI)-5-trimethylgermyluracil and triphenylgermoxygermatrane suppressed melanoma B16 cell growth three times more effectively than their silicon counterparts [4].
Antimicrobial activity comparisons show that trialkylchlorogermanes demonstrate stronger inhibitory effects against Escherichia coli and Selenastrum capricornutum than analogous chlorosilanes, though remaining inferior to tin derivatives [4]. This pattern suggests that germanium compounds achieve optimal balance between efficacy and tolerability for many therapeutic applications.